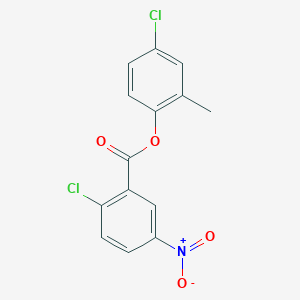![molecular formula C20H25N3O3 B5604380 (3S*,4R*)-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5604380.png)
(3S*,4R*)-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound falls under the category of complex organic molecules with potential biological activity. Although specific studies directly on this compound are rare, its structural motifs suggest it could be related to research in areas such as integrin inhibition, which is significant in the treatment of diseases like idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Synthesis Analysis
The synthesis of complex molecules like this typically involves diastereoselective routes, including asymmetric additions and the use of chiral catalysts for obtaining the desired stereochemistry. For similar structures, methods such as rhodium-catalyzed asymmetric 1,4-addition reactions are employed to provide the desired absolute configuration (Procopiou et al., 2018).
Molecular Structure Analysis
The compound’s molecular structure would involve specific spatial arrangements due to its chiral centers, influencing its biological interactions. While exact analyses on this compound are not available, studies on similar structures utilize techniques like X-ray crystallography for structural elucidation and to understand conformational dynamics (Rodier et al., 1993).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- One-Pot Synthesis Techniques: Research on imidazo[1,5-a]pyridines, which share the imidazole ring present in the compound of interest, demonstrates advancements in one-pot synthesis techniques. These methods facilitate the introduction of various substituents, highlighting the compound's potential for tailored synthesis and functionalization for specific research applications (Crawforth & Paoletti, 2009).
- Structural Investigation of Organometallic Esters: Studies on triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, which incorporate elements of the structure of interest, emphasize the significance of structural investigations. These studies explore the physicochemical properties and interactions with metal centers, suggesting potential applications in materials science and coordination chemistry (Tzimopoulos et al., 2010).
Medicinal Chemistry and Drug Design
- Integrin Inhibition for Therapeutic Applications: A study on nonpeptidic αvβ6 integrin inhibitors highlights the potential of compounds with similar structural features for the development of therapeutic agents, particularly for the treatment of idiopathic pulmonary fibrosis. The research outlines the process of achieving high affinity and selectivity for the αvβ6 integrin, which could be relevant for designing drugs based on the compound of interest (Procopiou et al., 2018).
Photophysical and Coordination Properties
- Photophysical Properties and Metal Coordination: The synthesis and structural investigation of complexes involving imidazole and pyridine carboxylic acids shed light on the impact of coordination to metal centers on photophysical properties. Such research underscores the potential for developing novel luminescent materials or sensors based on the structural framework of the compound (Mundwiler et al., 2004).
Catalysis and Organic Synthesis
- Organocatalysis in Green Chemistry: The use of pyridine-2-carboxlic acid for the solvent-free synthesis of imidazole derivatives showcases the role of similar compounds in promoting efficient and environmentally friendly synthesis pathways. Such research indicates the compound's potential application in catalysis and organic synthesis, contributing to the development of green chemistry practices (Pervaiz et al., 2020).
Propiedades
IUPAC Name |
(3S,4R)-1-[4-(2-methylimidazol-1-yl)butanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14-6-3-4-7-16(14)17-12-23(13-18(17)20(25)26)19(24)8-5-10-22-11-9-21-15(22)2/h3-4,6-7,9,11,17-18H,5,8,10,12-13H2,1-2H3,(H,25,26)/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYZTQOVDOROBT-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)CCCN3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)CCCN3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5604302.png)
![2-(1H-benzimidazol-1-yl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5604303.png)

![4-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5604314.png)

![N-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5604323.png)

![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5604337.png)

![N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5604347.png)
![ethyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5604356.png)

![2-benzyl-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5604375.png)
![3-isobutyl-5-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5604379.png)